3-Methoxyoxetane

Lipophilicity LogP Physicochemical Property

3-Methoxyoxetane (CAS 1872-45-3) is a small, strained cyclic ether belonging to the oxetane class, with a molecular formula of C₄H₈O₂ and a molecular weight of 88.11 g/mol. It is a key building block in synthetic organic chemistry and drug discovery, where the oxetane ring is widely recognized as a metabolically stable bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 1872-45-3
Cat. No. B178324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyoxetane
CAS1872-45-3
Synonyms3-methoxyoxetane
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCOC1COC1
InChIInChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3
InChIKeyWCPLWTYNTSHPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyoxetane (CAS 1872-45-3): Procurement-Grade Physicochemical Profile and Medicinal Chemistry Utility


3-Methoxyoxetane (CAS 1872-45-3) is a small, strained cyclic ether belonging to the oxetane class, with a molecular formula of C₄H₈O₂ and a molecular weight of 88.11 g/mol . It is a key building block in synthetic organic chemistry and drug discovery, where the oxetane ring is widely recognized as a metabolically stable bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties [1]. Its predicted ACD/LogP of -0.47 and LogD (pH 7.4) of -0.30 indicate moderate hydrophilicity, a property often leveraged to improve aqueous solubility and reduce off-target binding in lead optimization [1]. The compound is typically supplied as a colorless liquid with a reported boiling point of 98.4±8.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ , specifications that directly impact its handling and purification in laboratory settings.

The Procurement Risk of Interchanging 3-Methoxyoxetane with Other 3-Substituted Oxetanes


The practice of substituting one 3-substituted oxetane for another, such as replacing 3-methoxyoxetane with 3-hydroxyoxetane or a gem-dimethyl moiety, is scientifically unfounded due to profound, quantifiable differences in key physicochemical parameters. While the oxetane ring itself provides a class-wide advantage in metabolic stability, the specific substituent at the 3-position exerts a dominant influence over molecular lipophilicity, hydrogen-bonding capacity, and subsequent pharmacokinetic behavior [1]. For instance, the calculated LogP of 3-hydroxyoxetane ranges from -1.22 to -0.62 , representing a substantial increase in hydrophilicity compared to the predicted LogP of -0.47 for 3-methoxyoxetane . This difference in lipophilicity is not trivial; it directly impacts a compound's permeability, solubility, and ultimately its in vivo distribution and clearance [1]. Furthermore, the methoxy group introduces a different electronic and steric environment that can alter the ring's conformational preference and its interactions with biological targets [2]. Therefore, a generic substitution without direct, quantitative comparative data will likely lead to a divergence in ADME properties, compromising a medicinal chemistry program's lead optimization objectives. The evidence provided below quantifies these critical differentiations.

Quantitative Differentiation of 3-Methoxyoxetane Against Key Comparators: A Procurement Evidence Guide


Lipophilicity Advantage Over the Polar 3-Hydroxyoxetane Comparator

3-Methoxyoxetane (target) exhibits a calculated LogP value of -0.47 , which is significantly less hydrophilic than the measured/computed LogP for 3-hydroxyoxetane (comparator), which ranges from -1.22 to -0.62 depending on the source . The methylation of the hydroxyl group to form the methoxy ether increases the compound's lipophilicity, a crucial parameter for improving membrane permeability and oral absorption of drug candidates [1].

Lipophilicity LogP Physicochemical Property Drug Discovery

Oxetane Bioisosterism: Quantified Reduction in Lipophilicity and Improved Metabolic Stability vs. gem-Dimethyl Group

The oxetane ring, as a class, serves as a potent bioisostere for the gem-dimethyl group, offering a quantified reduction in lipophilicity of approximately 0.9 log units (Δlog P or Δlog D) when replacing this moiety [1]. This replacement has been demonstrated in drug discovery programs to improve aqueous solubility and metabolic stability by reducing cytochrome P450-mediated oxidation, a common liability of gem-dimethyl groups [2]. While this data is class-level, it applies directly to 3-methoxyoxetane due to its 3-substituted oxetane core.

Bioisostere Metabolic Stability Lipophilicity ADME

Synthetic Accessibility for Stereochemically Defined δ-Amino Acids

3-Methoxyoxetane has been successfully employed as a key intermediate in the synthesis of stereochemically defined δ-amino acids with D-lyxo, D-ribo, and D-arabino configurations, starting from 1,2-isopropylidene-D-xylose [1]. This demonstrates its utility in constructing complex, chiral molecules. In contrast, the synthesis and hydrolysis of the analogous 3-hydroxyoxetane derivative was reported to be less successful, with hydrolysis of the corresponding ester proving difficult [2]. This indicates that the 3-methoxy substituent provides a more robust and synthetically tractable handle compared to a free hydroxyl group.

Synthetic Chemistry δ-Amino Acids Stereochemistry Building Block

Quantified Impact on Aqueous Solubility and Metabolic Clearance Pathways

The incorporation of an oxetane ring, such as that in 3-methoxyoxetane, has been shown to improve aqueous solubility and redirect metabolic clearance away from cytochrome P450 enzymes [1]. Specifically, a metabolism-based approach in the design of γ-secretase inhibitors found that 3-substituted oxetanes exhibited greater microsomal stability relative to their 2-substituted counterparts, with slower rates of metabolism originating from reductions in lipophilicity and/or unfavorable CYP active site interactions [2]. This class-level evidence supports the use of 3-methoxyoxetane over 2-substituted oxetane isomers or non-oxetane scaffolds for projects where metabolic stability is a key optimization parameter.

Aqueous Solubility Metabolic Stability CYP450 ADME

High-Value Application Scenarios for 3-Methoxyoxetane Driven by Quantifiable Differentiation


Lead Optimization Programs Targeting Balanced Lipophilicity and Metabolic Stability

Based on its quantified lipophilicity profile (LogP = -0.47) and class-level evidence for improved metabolic stability over gem-dimethyl groups, 3-methoxyoxetane is optimally deployed in medicinal chemistry programs aiming to fine-tune the ADME properties of a lead series. Its use is specifically indicated when a molecule requires an increase in lipophilicity and membrane permeability compared to a very polar hydroxyl analog (3-hydroxyoxetane), while still benefiting from the reduced CYP-mediated metabolism associated with the oxetane core [1]. This makes it a superior choice for optimizing compounds where oral bioavailability is a primary concern [2].

Synthesis of Conformationally Constrained and Stereodefined Amino Acid Derivatives

The successful application of 3-methoxyoxetane in the synthesis of δ-amino acids with defined D-lyxo, D-ribo, and D-arabino stereochemistry [1] positions it as a critical building block for researchers focused on designing conformationally constrained peptidomimetics or chiral ligands. Its proven synthetic tractability, particularly the ease of ester hydrolysis compared to the 3-hydroxy analog, reduces synthetic risk and streamlines the production of complex molecular scaffolds for biological evaluation [1].

Replacement of gem-Dimethyl Groups in Drug Candidates to Mitigate Lipophilicity and hERG Liability

Given the class-level evidence that replacing a gem-dimethyl group with an oxetane reduces lipophilicity by approximately 0.9 log units [1], 3-methoxyoxetane is an ideal candidate for a bioisosteric replacement strategy. This is particularly valuable when a lead compound suffers from high lipophilicity, poor aqueous solubility, or off-target effects like hERG channel binding, which are often associated with lipophilic moieties. The reduced lipophilicity conferred by the oxetane ring can mitigate these issues while maintaining similar steric bulk [2].

Investigation of Oxetane-Containing Pharmacophores in Kinase and Protease Inhibitors

The oxetane motif, including 3-methoxyoxetane, is increasingly explored in the design of kinase and protease inhibitors due to its ability to act as a hydrogen-bond acceptor and influence conformational preference [1]. The specific electronic properties of the 3-methoxy substituent differentiate it from other 3-substituted analogs, offering a unique interaction profile with biological targets. Procurement for this purpose is driven by the need for a diverse set of oxetane building blocks to probe structure-activity relationships (SAR) around the oxetane core in validated inhibitor scaffolds [2].

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